(R)-Phenyl(pentafluorophenyl)methanol
Overview
Description
Scientific Research Applications
Solubility Enhancement in Alcohols
(R)-Phenyl(pentafluorophenyl)methanol's derivative, pentafluorophenyl-capped CdS microcrystallites, shows enhanced solubility in alcohols like methanol and ethanol. This is a notable improvement over similarly prepared phenyl-capped CdS microcrystallites, which are insoluble in alcohols. This enhancement is attributed to the capping with perfluorinated phenyl groups (Ogata et al., 1992).
Selective Reduction of Ketones
The compound has been used in studies involving hydrophobic borohydrides, including those carrying phenyl and pentafluorophenyl groups. These studies focus on the reduction of ketones in different solvents, revealing insights into hydrophobic packing and special interactions of the pentafluorophenyl group with aryl rings (Biscoe & Breslow, 2003).
Crystal Structure Analysis
Mathematical simulation and X-ray diffraction investigation of crystals related to (R)-Phenyl(pentafluorophenyl)methanol derivatives have provided insights into molecular packings. This research assists in understanding the crystal structure and solving them from X-ray diffraction data (Maleev et al., 2006).
Chromatographic Applications
The compound has been studied in the context of supercritical fluid chromatography (SFC). Its pentafluorophenyl-bonded phases show different retention and separation characteristics, which are essential for understanding the retention mechanisms in chromatographic systems (West et al., 2015).
Enantioselective Catalysis
(R)-Phenyl(pentafluorophenyl)methanol and its derivatives have been utilized in enantioselective catalysis, such as in the epoxidation of α,β-enones and the asymmetric bioreduction of bulky ketones. These processes are critical for the production of enantiomerically pure compounds, important in various chemical syntheses (Lu et al., 2008), (Roy et al., 2001).
Metal-Organic Frameworks and Catalysis
The use of pentafluorophenyl derivatives in metal-organic frameworks and catalysis has been explored, where these compounds are used to stabilize metal complexes or act as catalysts in various chemical reactions. This has applications in fields like organic synthesis and materials science (Deck & Fronczek, 2000).
properties
IUPAC Name |
(R)-(2,3,4,5,6-pentafluorophenyl)-phenylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5,13,19H/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIIFKURPQGSMI-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=C(C(=C(C(=C2F)F)F)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Phenyl(pentafluorophenyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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